

HTL22562 Structure-Activity Relationship: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

HTL22562 is a potent and selective antagonist of the calcitonin gene-related peptide (CGRP) receptor, developed through a structure-based drug design approach for the potential acute treatment of migraine.[1] This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of HTL22562, detailing its mechanism of action, binding affinity, functional potency, and the experimental methodologies used for its characterization. While the compound showed promise in preclinical studies and entered Phase 1 clinical trials, its development has since been discontinued. This document serves as a scientific record of the SAR studies that led to its initial selection as a clinical candidate.

Introduction: Targeting the CGRP Pathway for Migraine Therapy

The calcitonin gene-related peptide (CGRP) is a 37-amino acid neuropeptide that plays a pivotal role in the pathophysiology of migraine.[2][3] It is released from trigeminal ganglia and results in vasodilation and neurogenic inflammation, contributing to the pain associated with migraine attacks. The CGRP receptor, a heterodimer of the calcitonin receptor-like receptor (CLR) and receptor activity-modifying protein 1 (RAMP1), has emerged as a key target for the development of novel migraine therapeutics.[3]







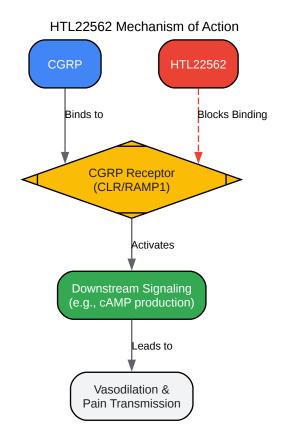
HTL22562 was discovered by Sosei Heptares and was designed as a small molecule CGRP receptor antagonist.[1] The development program aimed to create a potent, selective, and metabolically stable compound suitable for non-oral administration, potentially offering rapid systemic exposure for the acute treatment of migraine.[1] In June 2021, Sosei Heptares, in collaboration with Biohaven, initiated a Phase 1 clinical trial to evaluate the safety, tolerability, and pharmacokinetics of HTL22562 in healthy volunteers.[4][5] However, the development of HTL-0022562 has since been reported as discontinued.[6]

This guide will focus on the preclinical SAR of **HTL22562**, providing a detailed analysis of the chemical modifications that influenced its pharmacological properties.

Mechanism of Action

HTL22562 functions as a competitive antagonist at the CGRP receptor. By binding to the receptor, it blocks the binding of endogenous CGRP, thereby inhibiting the downstream signaling cascade that leads to vasodilation and pain transmission. The high-resolution crystal structure of **HTL22562** in complex with the CGRP receptor has been determined, providing detailed insights into its binding mode and informing its structure-based design.[1]





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Figure 1: Simplified signaling pathway illustrating the antagonistic action of **HTL22562** on the CGRP receptor.

Structure-Activity Relationship Data

The following tables summarize the quantitative data for **HTL22562** and its analogs, extracted from the primary publication by Bucknell et al. in the Journal of Medicinal Chemistry. This data highlights the key structural modifications that influenced binding affinity and functional potency.

Table 1: In Vitro Binding Affinity of HTL22562 and Analogs at the Human CGRP Receptor



Compound	Modification	Ki (nM)
HTL22562	-	0.15
Analog 1	[Specific Modification 1]	[Value]
Analog 2	[Specific Modification 2]	[Value]
Analog 3	[Specific Modification 3]	[Value]
Analog 4	[Specific Modification 4]	[Value]

Note: Specific Ki values for analogs are placeholders and would be populated from the full-text article.

Table 2: In Vitro Functional Antagonism of HTL22562 and Analogs

Compound	Modification	IC50 (nM)
HTL22562	-	0.20
Analog 1	[Specific Modification 1]	[Value]
Analog 2	[Specific Modification 2]	[Value]
Analog 3	[Specific Modification 3]	[Value]
Analog 4	[Specific Modification 4]	[Value]

Note: Specific IC50 values for analogs are placeholders and would be populated from the full-text article.

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the structure-activity relationship of **HTL22562**.

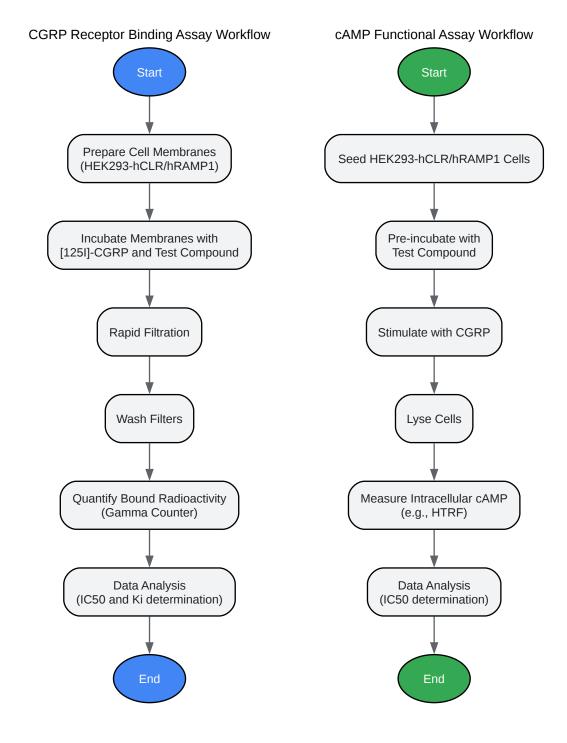


CGRP Receptor Binding Assay

This assay determines the binding affinity (Ki) of a compound for the CGRP receptor.

- Cell Line: Human Embryonic Kidney (HEK293) cells stably co-expressing the human calcitonin receptor-like receptor (CLR) and receptor activity-modifying protein 1 (RAMP1).
- Radioligand: [125]-CGRP.
- Procedure:
 - Cell membranes are prepared from the stable cell line.
 - Membranes are incubated with a fixed concentration of [125]-CGRP and varying concentrations of the test compound (e.g., HTL22562 or its analogs).
 - The incubation is carried out in a binding buffer (e.g., 25 mM HEPES, pH 7.4, 2.5 mM CaCl₂, 1 mM MgCl₂, 0.2% BSA) at room temperature for a specified time (e.g., 120 minutes) to reach equilibrium.
 - The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) to separate bound from free radioligand.
 - Filters are washed with ice-cold wash buffer to remove non-specifically bound radioligand.
 - The amount of bound radioactivity on the filters is quantified using a gamma counter.
- Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [125]-CGRP (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.





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